1-(二氟甲基)-3-甲基-1H-吡唑

描述

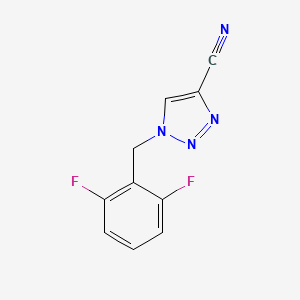

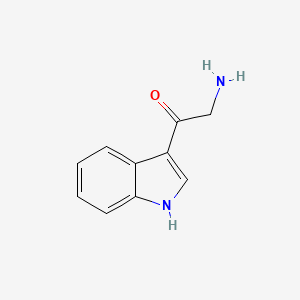

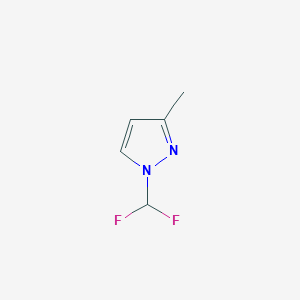

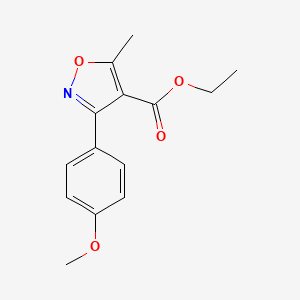

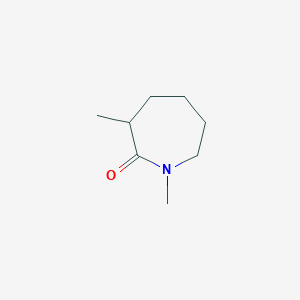

“1-(difluoromethyl)-3-methyl-1H-pyrazole” is a chemical compound that contains a pyrazole ring with difluoromethyl and methyl groups attached in specific positions . It is used commercially as an intermediate to several fungicides .

Synthesis Analysis

The synthesis of difluoromethyl groups has been achieved through various methods, including metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry . The combination of hydrogen fluoride with an aryl iodide catalyst and an oxidizing agent can generate chiral difluoromethyl groups .Molecular Structure Analysis

The molecular structure of “1-(difluoromethyl)-3-methyl-1H-pyrazole” consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions . The X-ray structure of the 2-(difluoromethyl) ornithine hydrochloride hydrate was used as a starting geometry in DFT calculations .Chemical Reactions Analysis

The successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry . The reaction is facilitated by the combination of hydrogen fluoride with an aryl iodide catalyst and an oxidizing agent .科学研究应用

抗真菌活性

1-(二氟甲基)-3-甲基-1H-吡唑衍生物表现出显著的抗真菌性能。例如,杜等人(2015年)的研究合成了一系列这些衍生物,发现它们对各种植物病原真菌具有有效作用。该研究突出了这些化合物在农业中作为抗真菌剂的潜力 (Du et al., 2015)。

在电池技术中的应用

在锂离子电池领域,包括1-(二氟甲基)-3-甲基-1H-吡唑在内的吡唑衍生物已被用于提高电池性能。冯·阿斯彭等人(2020年)合成了一种新型甲基化吡唑衍生物,并测试了其在高压锂离子电池中的有效性,展示了在电池循环性能方面的显著改进 (von Aspern et al., 2020)。

氟化药物的开发

氟化吡唑,包括1-(二氟甲基)-3-甲基-1H-吡唑,在药物研究中具有重要价值,因为它们能够改善药物性质。曾等人(2020年)回顾了这些化合物的合成,强调了它们在增强生物活性化合物的结合选择性和脂溶性方面的作用 (Zeng et al., 2020)。

配位化合物的合成

研究还集中在使用吡唑衍生物合成配位化合物上。Radi等人(2015年)研究了由吡唑二羧酸衍生物衍生的单核配位化合物的合成和晶体结构,其中包括1-(二氟甲基)-3-甲基-1H-吡唑相关化合物 (Radi et al., 2015)。

在抗微生物研究中的作用

多项研究表明,1-(二氟甲基)-3-甲基-1H-吡唑衍生物具有抗微生物性能。Chundawat等人(2016年)合成了新颖的二氟甲基化合物,证明了它们对各种细菌和真菌的有效性 (Chundawat et al., 2016)。

作用机制

Target of Action

It’s known that the 1,1-difluoromethyl group, -cf2h, is a chemically inert lipophilic group that helps pharmaceuticals and agrochemicals reach their intended targets . This group is often used to enhance the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .

Mode of Action

The difluoromethyl group is known to interact with its targets by replacing a methyl group, leading to a smaller lipophilicity increase relative to trifluoromethyl and providing new hydrogen bonding ability . This can result in changes to the target’s function and overall biological activity.

Biochemical Pathways

Difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n, or s, have been studied extensively . These processes can affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

It’s known that the presence of a difluoromethyl group can enhance the metabolic stability and pharmacokinetics of drugs .

Result of Action

The difluoromethyl group is known to enhance the potency and selectivity of drugs , which could result in more effective interactions with the compound’s targets and potentially more potent biological effects.

属性

IUPAC Name |

1-(difluoromethyl)-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-4-2-3-9(8-4)5(6)7/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJSDPLGJZFJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408660 | |

| Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-3-methyl-1H-pyrazole | |

CAS RN |

956628-23-2 | |

| Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)